テトラブチルアンモニウム水素硫酸

説明

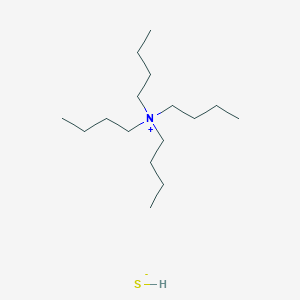

Tetrabutylammonium hydrogen sulfide is a quaternary ammonium compound with the chemical formula (CH₃CH₂CH₂CH₂)₄N(SH). It is a stable, hygroscopic, white solid that is widely used in various fields of chemistry as a phase-transfer catalyst and ion-pairing reagent .

科学的研究の応用

相間移動触媒

テトラブチルアンモニウム水素硫酸は、相間移動触媒(PTC)として化学の様々な分野で広く用いられている . この役割において、それは反応が起こる別の相に反応物を移動させることを促進する。

イオンペア試薬

それはまた、イオンペア試薬として役立ち、高速液体クロマトグラフィー(HPLC)における移動相添加剤として使用される . これは、混合物中の成分の分離、同定、および定量に役立つ。

トリアリールピリジンの合成

この化合物は、トリアリールピリジンの合成に使用されてきた . トリアリールピリジンは、医薬品化学および材料科学において重要な化合物である。

N-モノ置換α-ケトアミドの合成

テトラブチルアンモニウム水素硫酸は、N-モノ置換α-ケトアミドの合成に重要な役割を果たす . これらの化合物は、有意な生物活性を持ち、様々な薬物の開発に使用されている。

環状および非環状β-二置換、α,β-不飽和ケトンの合成

それは、環状および非環状β-二置換、α,β-不飽和ケトンの合成に使用されてきた . これらの化合物は、広範囲の有機化合物の合成における主要な中間体である。

3-アルキル化インドールの合成

テトラブチルアンモニウム水素硫酸は、3-アルキル化インドールの合成に使用される . インドールは、自然界に広く分布し、有意な生物活性を有する有機化合物のクラスである。

電気輸送と熱的性質

テトラブチルアンモニウム水素硫酸の熱的性質と導電率が調査されてきた . それは260℃まで熱的に安定しており、その後はゆっくりと分解する。 この化合物の導電率は広い範囲で変化し、様々な用途において有用である .

1,2,3-トリアゾールの合成

この化合物は、1,2,3-トリアゾールの合成に使用されてきた . トリアゾールは、2つの炭素原子と3つの窒素原子からなる五員環を持つ有機化合物のクラスである。 それらは、医薬品化学から材料科学まで、幅広い用途で使用されている。

作用機序

Target of Action

Tetrabutylammonium hydrogen sulfide is a quaternary ammonium compound . It is known to interact with various targets, including sensory neurons . Hydrogen sulfide (H2S), a well-established member of the gasotransmitter family, is involved in a variety of physiological functions, including pro-nociceptive action in the sensory system .

Mode of Action

The compound’s interaction with its targets results in various changes. For instance, H2S activates sensory neurons . The molecular targets of H2S action in trigeminal (TG) nociception, implicated in migraine, remains controversial . Both TRPV1 and TRPA1 receptors play a role in the pro-nociceptive action of H2S in peripheral TG nerve endings in meninges and in somas of TG neurons .

Biochemical Pathways

The affected pathways and their downstream effects are complex. H2S is involved in the regulation of a great variety of physiological functions, including nociception and inflammation . The activation of TRPV1 and TRPA1 receptors by H2S during neuro-inflammation conditions contributes to the nociceptive firing in primary afferents underlying migraine pain .

Pharmacokinetics

The compound is known to be highly soluble in polar solvents . The solubility and thermal properties of quaternary ammonium compounds depend markedly on the R-group chain length, and, as for other chemical compounds, of crystal structure .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. For instance, the activation of TRPV1 and TRPA1 receptors by H2S during neuro-inflammation conditions contributes to the nociceptive firing in primary afferents underlying migraine pain .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Tetrabutylammonium hydrogen sulfate is thermally stable up to 260 °C, followed by slow decomposition . The most important factors affecting the conductivity of the compound are structural characteristics, the nature of the bonding of sulfate tetrahedra, and the energy of hydrogen bonds .

生化学分析

Biochemical Properties

Tetrabutylammonium hydrogen sulfide serves as a solvent for the dissolution of ruthenium (II) complex . It participates as a cocatalyst in the reaction medium for the preparation of alternating polyketones and propionic acid .

Molecular Mechanism

It is known to participate as a cocatalyst in certain reactions

Temporal Effects in Laboratory Settings

Tetrabutylammonium hydrogen sulfide is thermally stable up to 260 °C, followed by slow decomposition . The conductivity of Tetrabutylammonium hydrogen sulfide changes in a wide range: from 10 −8 S/cm at 60 °C to 10 −2 S/cm in the melt .

準備方法

Tetrabutylammonium hydrogen sulfide can be synthesized through different routes. One common method involves treating tetrabutylammonium azide with potassium hydrogen sulfate and 10% aqueous sulfuric acid in an aqueous medium . Another method involves treating tetrabutylammonium thiocyanate with relatively concentrated sulfuric acid (70%) at 75°C . These methods provide efficient ways to produce the compound in a laboratory setting.

化学反応の分析

Tetrabutylammonium hydrogen sulfide undergoes various chemical reactions, including:

- Oxidation

生物活性

Tetrabutylammonium hydrogen sulfide (TBAHS) is a quaternary ammonium compound that serves as a source of hydrogen sulfide (H₂S), a gasotransmitter with significant biological activity. This article explores the biological functions, mechanisms, and potential therapeutic applications of TBAHS, supported by diverse research findings and case studies.

Overview of Tetrabutylammonium Hydrogen Sulfide

TBAHS is synthesized from tetrabutylammonium azide or thiocyanate through reactions with potassium hydrogen sulfate or concentrated sulfuric acid, respectively. It appears as a stable, hygroscopic white solid with a melting point of 169–171 °C . Its utility in biochemical research stems from its ability to release H₂S in a controlled manner, facilitating studies on the physiological roles of this molecule.

Biological Functions of Hydrogen Sulfide

H₂S has been implicated in various physiological processes, including:

- Vasoregulation : H₂S acts as a vasodilator, influencing blood flow and pressure.

- Neuromodulation : It plays a role in neurotransmission and may protect against neurodegenerative diseases.

- Antioxidant Defense : H₂S contributes to cellular protection against oxidative stress.

- Cell Signaling : It modulates several signaling pathways, impacting cellular responses to stress and injury .

Table 1: Key Biological Activities of H₂S

| Biological Activity | Description |

|---|---|

| Vasodilation | Relaxation of blood vessels, reducing blood pressure |

| Antioxidant Effects | Reduces oxidative stress by neutralizing reactive oxygen species |

| Cytoprotection | Protects cells from damage during ischemia and reperfusion injury |

| Modulation of Inflammation | Regulates inflammatory responses, potentially reducing chronic inflammation |

The mechanisms through which H₂S exerts its biological effects include:

- Sulfhydration : This post-translational modification occurs when H₂S interacts with cysteine residues in proteins, altering their function. For example, H₂S has been shown to destabilize the pyruvate kinase M2 (PKM2) enzyme, which is crucial for cancer cell metabolism .

- Anion Binding : TBAHS can serve as a source for HS⁻ ions in organic solutions, allowing researchers to investigate the reactivity and biological implications of these anions .

Case Studies and Research Findings

- Cardiovascular Protection : A study demonstrated that H₂S donors like TBAHS could protect against myocardial infarction by reducing reperfusion injury. The protective effects were attributed to enhanced antioxidant defenses and improved endothelial function .

- Cancer Metabolism : Research indicated that H₂S influences cancer cell metabolism by modulating PKM2 activity. This modulation leads to altered glucose metabolism pathways, promoting cancer cell proliferation under hypoxic conditions .

- Antimicrobial Properties : TBAHS has shown promise in antimicrobial applications. Compounds synthesized using TBAHS exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Toxicological Considerations

While TBAHS has beneficial biological activities, it is important to consider its toxicity profile:

- Acute Toxicity : Studies indicate that TBAHS has low acute toxicity when administered orally or dermally. However, exposure should be minimized due to potential irritative effects on skin and respiratory systems .

- Chronic Effects : Long-term exposure may lead to respiratory issues or skin irritation; therefore, safety protocols must be adhered to in laboratory settings .

特性

IUPAC Name |

sulfanide;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVCMHXBGWPOTF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84030-21-7 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium hydrogen sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium hydrogen sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。